An In-depth Technical Guide to 1-Methyltetrahydropyrimidin-2(1H)-one (CAS Number: 10166-54-8)
An In-depth Technical Guide to 1-Methyltetrahydropyrimidin-2(1H)-one (CAS Number: 10166-54-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyltetrahydropyrimidin-2(1H)-one, with the Chemical Abstracts Service (CAS) number 10166-54-8, is a cyclic urea derivative belonging to the tetrahydropyrimidine class of heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, and a review of the known biological activities of structurally related compounds. While specific biological data for 1-Methyltetrahydropyrimidin-2(1H)-one is limited in publicly available literature, this guide extrapolates potential areas of interest based on the broader family of tetrahydropyrimidinones, which have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Core Properties
1-Methyltetrahydropyrimidin-2(1H)-one is a small, nitrogen-containing heterocyclic molecule. Its core structure consists of a six-membered tetrahydropyrimidine ring with a methyl group substituted at one of the nitrogen atoms and a carbonyl group at the C2 position.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Methyltetrahydropyrimidin-2(1H)-one is presented in Table 1. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 10166-54-8 | [1] |
| Molecular Formula | C₅H₁₀N₂O | [1] |
| Molecular Weight | 114.15 g/mol | [1] |
| Appearance | Not specified (likely a solid or oil) | General knowledge |
| Boiling Point | Not specified | [1] |
| Melting Point | Not specified | General knowledge |
| Solubility | Not specified | General knowledge |
| Purity | Typically available at ≥98% | [1] |
Synthesis and Purification
The synthesis of 1-Methyltetrahydropyrimidin-2(1H)-one can be achieved through the cyclocondensation of a suitable diamine with a carbonyl source. A plausible and efficient method involves the reaction of N-methyl-1,3-propanediamine with urea.
Synthetic Workflow
The logical workflow for the synthesis of 1-Methyltetrahydropyrimidin-2(1H)-one is depicted below.
Experimental Protocol: Synthesis
Materials:
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N-methyl-1,3-propanediamine
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Urea
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High-boiling point solvent (e.g., toluene or xylene)
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Magnetic stirrer
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-methyl-1,3-propanediamine (1.0 eq) and urea (1.0-1.2 eq).
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Add a suitable high-boiling point solvent to facilitate the reaction and subsequent removal of ammonia and water byproducts.
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Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion of the reaction (typically several hours), allow the mixture to cool to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Experimental Protocol: Purification
The crude product can be purified using either recrystallization or column chromatography.
Method 1: Recrystallization
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Select a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures).
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
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Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[2][3]
Method 2: Column Chromatography
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Prepare a silica gel column.
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Dissolve the crude product in a minimal amount of a suitable solvent.
-
Load the sample onto the column. For basic compounds like this, it may be beneficial to use a solvent system containing a small amount of a basic modifier like triethylamine (1-3%) to prevent streaking.[4]
-
Elute the column with an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.[5][6]
Analytical Characterization
The identity and purity of the synthesized 1-Methyltetrahydropyrimidin-2(1H)-one should be confirmed by standard analytical techniques.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show signals corresponding to the N-methyl group (a singlet), and the three methylene groups of the tetrahydropyrimidine ring (multiplets). The chemical shifts will be influenced by the adjacent nitrogen and carbonyl groups.
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¹³C NMR: The spectrum should display five distinct carbon signals: one for the N-methyl group, three for the methylene carbons in the ring, and one for the carbonyl carbon at a characteristic downfield shift.
Mass Spectrometry (MS):
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The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (114.15 g/mol ).
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Fragmentation patterns would likely involve the loss of small neutral molecules and cleavage of the ring.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC):
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A reversed-phase HPLC method using a C18 column is suitable for purity analysis.
-
A typical mobile phase would consist of a gradient of acetonitrile in water, with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detection can be performed using a UV detector.
Gas Chromatography-Mass Spectrometry (GC-MS):
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GC-MS can also be used for the analysis of this compound.
-
A suitable capillary column (e.g., a polar stationary phase) would be required.
-
The mass spectrometer will provide fragmentation data for structural confirmation.
Biological Activity and Potential Applications
While no specific biological studies on 1-Methyltetrahydropyrimidin-2(1H)-one have been identified in the available literature, the broader class of tetrahydropyrimidine derivatives has been extensively investigated for various pharmacological activities.[7][8][9] This suggests that 1-Methyltetrahydropyrimidin-2(1H)-one could be a valuable scaffold for further chemical modification and biological screening.
Potential Therapeutic Areas
-
Anticancer Activity: Many tetrahydropyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][9] The mechanism of action for some of these compounds involves the inhibition of key cellular processes like mitosis.
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Anti-inflammatory Activity: Some tetrahydropyrimidine derivatives have shown potential as anti-inflammatory agents.[9]
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Antimicrobial Activity: The tetrahydropyrimidine scaffold is present in a number of compounds with antibacterial and antifungal properties.[7][9]
Postulated Signaling Pathway Involvement
Given the lack of specific data for 1-Methyltetrahydropyrimidin-2(1H)-one, a hypothetical signaling pathway diagram cannot be generated at this time. Research into the biological targets of this compound is required to elucidate its mechanism of action. Future studies could explore its effects on pathways commonly modulated by other small molecule inhibitors in areas such as cell cycle regulation, apoptosis, or inflammatory signaling cascades.
The workflow for investigating the biological activity of a novel compound like 1-Methyltetrahydropyrimidin-2(1H)-one is outlined below.
Conclusion
1-Methyltetrahydropyrimidin-2(1H)-one is a readily synthesizable heterocyclic compound. This guide has provided a framework for its preparation, purification, and characterization. While direct biological data is currently unavailable, the established pharmacological importance of the tetrahydropyrimidine scaffold suggests that this compound and its derivatives warrant further investigation as potential therapeutic agents. Future research should focus on a systematic evaluation of its biological activities to uncover its mechanism of action and potential for drug development.
References
- 1. US2892870A - Process for purifying and crystallizing urea - Google Patents [patents.google.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 4. Purification [chem.rochester.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
